molecular formula C18H24ClNO2 B12781083 N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride CAS No. 87203-66-5

N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride

Cat. No.: B12781083
CAS No.: 87203-66-5
M. Wt: 321.8 g/mol
InChI Key: NNPPBPGPFHMYJK-UHFFFAOYSA-N
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Description

N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride typically involves several steps, starting from readily available precursors. The process may include:

    Formation of the core structure: This involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine under specific conditions to form the intermediate compound.

    Methylation: The intermediate compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)ethylamine hydrochloride
  • N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)ethylamine hydrochloride
  • N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)ethylamine hydrochloride

Uniqueness

N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular configuration makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87203-66-5

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methyl-1-(4-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c1-13-5-8-15(9-6-13)16(19-2)11-14-7-10-17(20-3)18(12-14)21-4;/h5-10,12,16,19H,11H2,1-4H3;1H

InChI Key

NNPPBPGPFHMYJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)NC.Cl

Origin of Product

United States

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